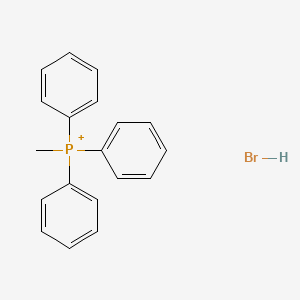

Methyl triphenyl phosphonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

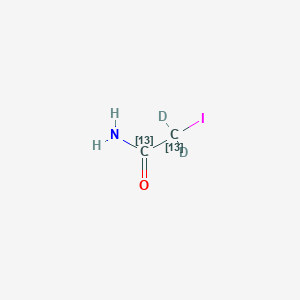

- Methyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula ([(\text{C}_6\text{H}_5)_3\text{PCH}_3]Br).

- It exists as a white crystalline salt that is soluble in polar organic solvents .

- The compound contains a phosphonium cation (a positively charged phosphorus atom) and a bromide anion.

Preparation Methods

- Methyltriphenylphosphonium bromide can be synthesized through the following method:

- Combine triphenylphosphine (0.0035 mol), ammonium bromide (0.00355 mol), and trimethyl orthoformate (1.5 mL) in a two-necked flask.

- Heat the mixture under reflux conditions at 110°C for 12 hours.

- After completion of the reaction, cool to room temperature and remove the solvent under reduced pressure.

- Recrystallize the resulting solid using dichloromethane, ethyl acetate, or petroleum ether .

- The overall yield is approximately 99%.

Chemical Reactions Analysis

- Methyltriphenylphosphonium bromide participates in various reactions:

Wittig Reaction: It serves as a precursor for the Wittig reaction, which is widely used for the synthesis of alkenes from aldehydes or ketones.

Alkylation Reactions: It can be used to increase the carbon chain length of unsaturated compounds.

Cyclopropanation: Through the Wittig reaction, it can lead to the synthesis of cyclopropane rings .

Scientific Research Applications

Organic Synthesis: Methyltriphenylphosphonium bromide finds extensive use in organic synthesis.

Catalysis: It acts as a good cationic phase-transfer catalyst.

Unsaturated Bond Formation: Its application in the Wittig reaction allows the synthesis of various unsaturated compounds .

Mechanism of Action

- The exact mechanism by which methyltriphenylphosphonium bromide exerts its effects depends on the specific reaction it is involved in.

- In the Wittig reaction, it facilitates the transfer of the ylide (phosphorus-containing species) to the carbonyl compound, leading to alkene formation.

Comparison with Similar Compounds

- Methyltriphenylphosphonium bromide is unique due to its role as a Wittig reagent and its applications in organic synthesis.

- Similar compounds include other phosphonium salts, but their specific applications and reactivity may differ.

Properties

Molecular Formula |

C19H19BrP+ |

|---|---|

Molecular Weight |

358.2 g/mol |

IUPAC Name |

methyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |

InChI Key |

LSEFCHWGJNHZNT-UHFFFAOYSA-N |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)

![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)

pentanedioic acid](/img/structure/B12054558.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)